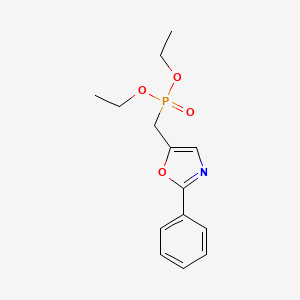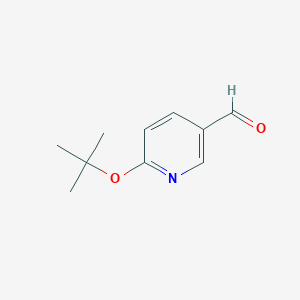
2-(2,2-difluoroethanesulfonyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-difluoroethanesulfonyl)acetic acid, also known as DFEA, is a small molecule that is widely used in scientific research due to its unique properties. DFEA is an organic compound that is a derivative of acetic acid, and is composed of a sulfonyl group attached to a fluoroalkane. DFEA is a versatile compound that is used in a variety of laboratory experiments and has a wide range of applications in the field of biochemistry and physiology.
Applications De Recherche Scientifique
2-(2,2-difluoroethanesulfonyl)acetic acid is widely used in scientific research due to its unique properties. This compound is used as a reagent in organic synthesis, as a catalyst for the synthesis of organic compounds, and as a stabilizing agent for proteins and other biomolecules. This compound is also used in the preparation of pharmaceuticals and as a stabilizing agent in the production of polymers. Additionally, this compound is used in the synthesis of a variety of fluorinated compounds.
Mécanisme D'action
2-(2,2-difluoroethanesulfonyl)acetic acid is an organic compound that is composed of a sulfonyl group attached to a fluoroalkane. The sulfonyl group of this compound is able to form hydrogen bonds with other molecules and is also able to form a covalent bond with other molecules. The fluoroalkane group of this compound is able to form a strong dipole-dipole interaction with other molecules, which allows it to act as a catalyst in the synthesis of organic compounds.
Biochemical and Physiological Effects
This compound is a small molecule that has a wide range of biochemical and physiological effects. This compound is able to interact with a variety of enzymes and proteins, which can affect their activity and stability. Additionally, this compound has been shown to have an effect on the metabolism of carbohydrates, lipids, and proteins. This compound has also been shown to have an effect on the expression of genes, which can affect the development and function of cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,2-difluoroethanesulfonyl)acetic acid is a versatile compound that can be used in a variety of laboratory experiments. This compound is relatively easy to synthesize and can be used as a reagent in organic synthesis and as a catalyst for the synthesis of organic compounds. Additionally, this compound is able to form hydrogen bonds and covalent bonds with other molecules, which makes it useful in the synthesis of a variety of fluorinated compounds. However, this compound is not suitable for use in experiments involving high temperatures, as it can decompose at temperatures above 100°C.
Orientations Futures
2-(2,2-difluoroethanesulfonyl)acetic acid has a wide range of applications in the field of biochemistry and physiology, and there are numerous possibilities for further research. Further research could focus on the use of this compound as a reagent for the synthesis of pharmaceuticals, as a stabilizing agent for proteins and other biomolecules, and as a stabilizing agent in the production of polymers. Additionally, further research could focus on the biochemical and physiological effects of this compound, as well as the development of new methods for synthesizing this compound. Finally, research could focus on the development of new and improved methods for using this compound in laboratory experiments.
Méthodes De Synthèse
2-(2,2-difluoroethanesulfonyl)acetic acid is synthesized from acetic acid and fluoroethylene sulfonyl chloride in an aqueous solution. The reaction is catalyzed by an acid, such as sulfuric acid, and the resulting product is a white, crystalline powder. The synthesis of this compound is relatively simple and can be done in a laboratory setting.
Propriétés
IUPAC Name |
2-(2,2-difluoroethylsulfonyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O4S/c5-3(6)1-11(9,10)2-4(7)8/h3H,1-2H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPIQECPLXVXBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)S(=O)(=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(3aR,6aS)-octahydropyrrolo[3,2-b]pyrrol-2-one, trans](/img/structure/B6615830.png)





![3-[(3-Pyridinyl)methylene]indolin-2-one](/img/structure/B6615875.png)
![1-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]ethan-1-ol](/img/structure/B6615879.png)

![4-[(4-Ethylbenzoyl)amino]cyclohexanecarboxylic acid](/img/structure/B6615904.png)


